18-Hydroxyoctadecadienoic acid is a hydroxy fatty acid derived from linoleic acid, a polyunsaturated fatty acid essential in human nutrition. This compound plays a significant role in various biological processes, particularly in inflammation and cardiovascular health. It is recognized for its potential as a signaling molecule, influencing cellular functions and metabolic pathways.
The primary source of 18-hydroxyoctadecadienoic acid is linoleic acid, which is abundant in plant oils such as sunflower, safflower, and corn oil. This compound can also be synthesized enzymatically in human tissues through the action of lipoxygenases and cytochrome P450 enzymes during oxidative stress conditions .
18-Hydroxyoctadecadienoic acid belongs to the class of hydroxyoctadecadienoic acids (HODEs), which are further categorized based on their structural isomers. The two main isomers are 9-hydroxyoctadecadienoic acid and 13-hydroxyoctadecadienoic acid, which differ based on the position of the hydroxyl group on the carbon chain .
The synthesis of 18-hydroxyoctadecadienoic acid can occur through both enzymatic and non-enzymatic pathways. The enzymatic synthesis primarily involves:
The enzymatic reactions are highly specific and regulated by various factors, including substrate availability and oxidative stress levels. For example, under conditions of increased oxidative stress, the production of hydroxyoctadecadienoic acids rises significantly due to enhanced lipoxygenase activity .
18-Hydroxyoctadecadienoic acid has a complex structure characterized by a long carbon chain with two double bonds and a hydroxyl functional group. Its molecular formula is , and it has a molecular weight of approximately 288.45 g/mol.
The structure can be represented as follows:
18-Hydroxyoctadecadienoic acid participates in several biochemical reactions:
The reactions involving 18-hydroxyoctadecadienoic acid often require specific enzymes that facilitate the conversion of hydroxy fatty acids into their oxo derivatives or other metabolites.
The mechanism of action of 18-hydroxyoctadecadienoic acid primarily involves its role as a signaling molecule in inflammatory processes. It activates peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation.
Research indicates that increased levels of this compound can enhance macrophage activation and promote lipid clearance from arterial walls, thus playing a protective role against atherosclerosis .
Relevant analyses show that the compound exhibits significant stability under physiological conditions but can degrade under oxidative stress .
18-Hydroxyoctadecadienoic acid has several applications in scientific research:
Hydroxyoctadecadienoic acids (HODEs), particularly the 9- and 13-hydroxy isomers, are synthesized through stereospecific oxidation of linoleic acid (LA; C18:2 ω-6). The 18-carbon polyunsaturated fatty acid serves as the primary substrate for lipoxygenase (LOX) enzymes, which catalyze the regioselective insertion of molecular oxygen. The positional specificity of these enzymes determines whether 9- or 13-HODE isomers are generated [1] [3] [5].
15-Lipoxygenase-1 (15-LOX-1 or ALOX15) exhibits a strong substrate preference for LA over arachidonic acid. It catalyzes the formation of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE) with high stereochemical fidelity. This enzymatic reaction involves hydrogen abstraction at C11, followed by oxygen insertion at C13, generating a conjugated diene system (9Z,11E) [1] [5]. The hydroperoxide intermediate is rapidly reduced to the stable alcohol 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) by cellular peroxidases or glutathione peroxidases. In early atherosclerotic lesions, macrophage 15-LOX-1 activity produces predominantly the S-enantiomer of 13-HODE, which exhibits distinct biological activities compared to the R-isomer [1] [3].
Table 1: Stereochemical Outcomes of LOX-Mediated Linoleic Acid Oxidation
Enzyme | Primary Product | Stereochemistry | Biological Context |
---|---|---|---|
15-LOX-1 (ALOX15) | 13-HPODE → 13-HODE | >95% S-enantiomer | Early atherosclerosis, macrophages |
Cyclooxygenase-2 | 9-HPODE → 9-HODE | Predominantly R-enantiomer | Vascular inflammation |
Non-enzymatic oxidation | Mixed 9-/13-HPODE | Racemic (R/S ~1:1) | Oxidative stress, late atherosclerosis |
Under conditions of oxidative stress (e.g., diabetes, atherosclerosis), non-enzymatic peroxidation of LA becomes physiologically significant. This process involves free radical-mediated hydrogen abstraction from bis-allylic methylene groups (C11), followed by oxygen addition at C9 or C13. Unlike enzymatic oxidation, non-enzymatic mechanisms produce racemic mixtures of 9-HODE and 13-HODE in approximately equal ratios (R/S ~1:1). Advanced human atherosclerotic plaques show a predominance of this non-enzymatic pattern, characterized by near-equal proportions of 9-HODE and 13-HODE without stereochemical preference [1] [7]. The abundance of HODEs in low-density lipoprotein (LDL) particles—20-fold higher in atherosclerosis patients than controls—highlights their role as biomarkers of lipid peroxidation [1].
LA constitutes 40–45% of polyunsaturated fatty acids in human atherosclerotic plaques, making it the most abundant oxidizable substrate. Its seven-fold higher concentration than arachidonic acid explains its dominance in lipid peroxidation cascades [1] [3]. Enzymatic kinetics reveal that 15-LOX-1 preferentially metabolizes free LA over esterified forms. However, studies confirm that 15-LOX-1 can directly oxidize LA esterified to phospholipids or cholesterol in membranes, generating sn-2-esterified 13-HODE without prior hydrolysis [5] [9]. Substrate accessibility modulates this process: membrane-bound LA requires phospholipase A2 (PLA2)-mediated liberation for optimal enzymatic oxidation, whereas non-enzymatic oxidation readily targets esterified LA in phospholipids and LDL particles [1] [7]. Dietary LA intake directly influences vascular 13-HODE synthesis, with higher intake correlating with increased endothelial 13-HODE production and reduced thrombogenicity [1].
Table 2: Kinetic Parameters of Linoleic Acid Oxidation Pathways
Pathway | Km (μM) | Vmax (nmol/min/mg) | Primary Product | Stereoselectivity |
---|---|---|---|---|
15-LOX-1 (free LA) | 5–10 | 120–180 | 13(S)-HODE | High (S > 95%) |
15-LOX-1 (esterified LA) | 25–40 | 30–50 | Esterified 13(S)-HODE | Moderate (S ~80%) |
COX-2 | 20–30 | 40–60 | 9(R)-HODE | Moderate (R ~70%) |
Non-enzymatic peroxidation | N/A | Variable (ROS-dependent) | Racemic 9-/13-HODE | None |
The reduction of unstable hydroperoxide intermediates (HPODEs) to stable HODEs is critical for biological activity. Hydrogen sulfide (H2S), a gaseous signaling molecule, has been identified as a key reductant in this process. In vitro studies demonstrate that H2S efficiently converts 13-HPODE to 13-HODE via a thiol-mediated reduction mechanism [1]. This reaction involves nucleophilic attack by HS− at the peroxide bond, yielding 13-HODE and hydrogen persulfide (HSSH). Physiologically, H2S-mediated reduction is postulated to exert atheroprotective effects by limiting HPODE accumulation, which promotes inflammation and cellular damage. This pathway represents a novel regulatory node where gasotransmitters intersect with lipid peroxidation cascades to modulate vascular homeostasis [1].
HODE synthesis exhibits significant tissue and cellular compartmentalization:
Table 3: Tissue-Specific HODE Biosynthesis and Functional Outcomes
Cell/Tissue Type | Primary Enzymes | Major HODE Isomer | Biological Function |
---|---|---|---|
Macrophages (early atherosclerosis) | 15-LOX-1 | 13(S)-HODE | PPARγ activation → cholesterol efflux |
Macrophages (late atherosclerosis) | Non-enzymatic oxidation | Racemic 9-/13-HODE | GPR132 activation → inflammation/apoptosis |
Vascular endothelium | COX-2, 15-LOX-1 | 9(R)-HODE, 13(S)-HODE | Anti-thrombosis, vasodilation |
Aortic smooth muscle | COX-1 | Esterified 13-HODE | Membrane remodeling (inactive storage) |
Compounds Mentioned in Text:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7